molecular formula C8H8ClNO B7852195 3-Chloro-4-(methylamino)benzaldehyde CAS No. 1851-10-1

3-Chloro-4-(methylamino)benzaldehyde

Cat. No.: B7852195
CAS No.: 1851-10-1
M. Wt: 169.61 g/mol
InChI Key: FETMENOHIJLLQZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(methylamino)benzaldehyde is an organic compound characterized by a benzene ring substituted with a chlorine atom at the 3-position and a methylamino group at the 4-position, along with an aldehyde group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Chlorination and Amination: One common synthetic route involves the chlorination of 4-(methylamino)benzaldehyde followed by amination. This can be achieved by reacting 4-(methylamino)benzaldehyde with chlorine gas in the presence of a suitable catalyst.

  • Reductive Amination: Another method involves the reductive amination of 3-chlorobenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale reactions involving the chlorination of 4-(methylamino)benzaldehyde. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

  • Substitution: The chlorine atom can be substituted with various nucleophiles, leading to a range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophiles such as hydroxide (OH-) or alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 3-Chloro-4-(methylamino)benzoic acid.

  • Reduction: 3-Chloro-4-(methylamino)benzyl alcohol.

  • Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(methylamino)benzaldehyde is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

  • Industry: It is used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-Chloro-4-(methylamino)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloro-4-methylaniline: This compound differs by having an amino group instead of an aldehyde group.

  • 4-Chloro-3-(methylamino)benzaldehyde: The positions of the chlorine and methylamino groups are reversed.

  • 3-Chloro-4-(ethylamino)benzaldehyde: This compound has an ethylamino group instead of a methylamino group.

Uniqueness: 3-Chloro-4-(methylamino)benzaldehyde is unique due to its specific arrangement of substituents, which influences its reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis.

Properties

IUPAC Name

3-chloro-4-(methylamino)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-10-8-3-2-6(5-11)4-7(8)9/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETMENOHIJLLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290880
Record name 3-Chloro-4-(methylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1851-10-1
Record name 3-Chloro-4-(methylamino)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1851-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(methylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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